tosufloxacin - 152832-05-8

tosufloxacin

Catalog Number: EVT-1516853
CAS Number: 152832-05-8
Molecular Formula: C34H62O10X2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tosufloxacin involves several steps, typically starting from key intermediates. A notable method includes the preparation of tosufloxacin tosylate monohydrate, which has been described in detail in patent literature. The process generally follows these steps:

  1. Reagents: The synthesis begins with the intermediate 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester.
  2. Reaction Conditions: This intermediate is reacted with p-toluenesulfonic acid monohydrate in a mixed solvent of organic solvents (such as acetone or ethanol) and water at controlled temperatures between 65°C and 70°C.
  3. Purification: The reaction is monitored using high-performance liquid chromatography until the residual reactants are minimal (≤0.5%). Activated carbon is added to remove impurities before crystallization.
  4. Yield and Purity: The final product is filtered, washed, and dried to yield tosufloxacin tosylate monohydrate with yields around 90% and purity exceeding 99% .
Molecular Structure Analysis

Tosufloxacin features a complex molecular structure characterized by multiple functional groups that enhance its antibacterial activity. Its molecular formula can be represented as C19H20F2N4O3C_{19}H_{20}F_{2}N_{4}O_{3}, indicating the presence of fluorine atoms and nitrogen heterocycles.

Structural Data

  • Molecular Weight: Approximately 392.39 g/mol
  • Key Functional Groups:
    • Fluoro substituents
    • Naphthyridine core
    • Carboxylic acid derivatives

The structural integrity of tosufloxacin contributes significantly to its mechanism of action and efficacy against bacterial pathogens.

Chemical Reactions Analysis

Tosufloxacin undergoes various chemical reactions that are critical for its antibacterial function. The primary reaction involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

Key Reactions

  1. Inhibition Mechanism: Tosufloxacin binds to the DNA-enzyme complex, preventing the resealing of DNA breaks during replication.
  2. Structural Modifications: Tosufloxacin can also participate in substitution reactions where functional groups may be modified to enhance solubility or alter pharmacokinetics.

These reactions highlight the compound's role in disrupting bacterial cellular processes, leading to cell death.

Mechanism of Action

The mechanism of action for tosufloxacin primarily revolves around its ability to inhibit key enzymes involved in bacterial DNA replication:

  1. Target Enzymes: Tosufloxacin targets DNA gyrase and topoisomerase IV.
  2. Binding Process: Upon binding to these enzymes, it stabilizes the enzyme-DNA complex, preventing the normal re-ligation of DNA strands after they have been cleaved.
  3. Resulting Effect: This inhibition leads to an accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death due to inability to replicate or transcribe genetic material.

This mechanism underscores the effectiveness of tosufloxacin as an antibiotic against various bacterial strains.

Physical and Chemical Properties Analysis

Tosufloxacin exhibits distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Appearance: Off-white crystalline powder
  • Solubility: Moderate solubility in water; enhanced solubility when complexed with cyclodextrins .

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Optimal activity at physiological pH levels.

Understanding these properties is crucial for formulating effective drug delivery systems.

Applications

Tosufloxacin finds applications primarily in the medical field as an antibiotic treatment for various infections:

  • Clinical Use: Effective against respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
  • Research Applications: Studied for its potential use in combination therapies to enhance efficacy against resistant strains.
  • Formulation Development: Research into inclusion complexes with cyclodextrins aims to improve solubility and bioavailability .

The versatility of tosufloxacin in treating infections makes it a significant compound in modern pharmacotherapy.

Chemical and Pharmacological Properties of Tosufloxacin

Molecular Structure and Synthesis Pathways

Tosufloxacin (Chemical name: 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) is a third-generation synthetic fluoroquinolone antibiotic characterized by a 1,8-naphthyridine core rather than the simpler quinolone scaffold found in earlier representatives like ciprofloxacin. Its molecular formula is C₁₉H₁₅F₃N₄O₃, with a molar mass of 404.35 g/mol [1] [8]. The compound features three strategically positioned substituents essential for its biological activity: a 2,4-difluorophenyl group at the N-1 position, a fluorine atom at C-6, and a 3-aminopyrrolidine ring at the C-7 position [1] [6]. This configuration imparts significant steric and electronic influences on its interaction with bacterial targets.

  • Table 1: Key Structural Features of Tosufloxacin
    PositionSubstituentChemical Significance
    N-12,4-DifluorophenylEnhances DNA gyrase binding affinity and bactericidal potency against Gram-positive bacteria
    C-6FluorineIncreases cell membrane penetration and overall antibacterial potency
    C-73-AminopyrrolidineBroadens spectrum against Gram-positives and improves pharmacokinetic profile
    C-3Carboxylic acidEssential for chelating magnesium ions within the enzyme-DNA complex

The synthesis pathway for tosufloxacin involves multi-step chemical transformations starting from appropriately functionalized naphthyridine precursors. A critical step is the introduction of the 3-aminopyrrolidine moiety at C-7 via nucleophilic displacement reaction, typically facilitated under basic conditions. The final active pharmaceutical ingredient is commonly isolated as the tosylate salt (tosufloxacin tosilate hydrate, T-3262) to enhance aqueous solubility and stability for pharmaceutical formulation [3] [7]. While detailed industrial synthesis remains proprietary, the pathway ensures high regioselectivity and purity of the final compound.

Physicochemical Characteristics and Stability Profiles

Tosufloxacin exhibits amphoteric behavior due to the presence of both a basic tertiary amine within the pyrrolidine ring and an acidic carboxylic acid group at the C-3 position. This results in a zwitterionic structure at physiological pH, significantly influencing its solubility and membrane permeability [6] [8]. The compound demonstrates pH-dependent solubility: it is sparingly soluble in water under neutral conditions but forms soluble salts under acidic or alkaline conditions. The tosilate salt form dramatically improves water solubility, facilitating oral absorption [3] [7].

Stability studies indicate that tosufloxacin remains stable under standard storage conditions (room temperature, protected from moisture). However, like many fluoroquinolones, it is photosensitive and undergoes degradation under prolonged exposure to UV or intense visible light, necessitating protective packaging [3]. The crystalline form of the tosilate salt enhances stability compared to the free acid. The compound's partition coefficient (Log P ≈ 1.49) reflects moderate lipophilicity, balancing tissue penetration and plasma solubility [8]. The topological polar surface area (99.23 Ų) further supports its capacity for transmembrane diffusion [8].

  • Table 2: Physicochemical Properties of Tosufloxacin
    PropertyValue/CharacteristicMethod/Note
    Molecular FormulaC₁₉H₁₅F₃N₄O₃Confirmed by mass spectrometry
    Molecular Weight404.35 g/mol [6] [8]
    AppearanceWhite to pale yellow crystalline powderTosufloxacin tosilate hydrate
    pKa~5.22 (acidic), ~9.8 (basic)Estimated values
    Log P (XLogP)1.49Moderate lipophilicity [8]
    Water Solubility (free)0.0762 mg/mLSparingly soluble [6]
    Topological Polar Surface Area99.23 ŲImpacts permeability [8]
    Major Salt FormTosylate (Tosufloxacin tosilate hydrate)Enhances solubility and stability [3] [7]

Pharmacokinetic Dynamics: Absorption, Distribution, Metabolism, and Excretion

Tosufloxacin demonstrates favorable pharmacokinetic properties after oral administration of its tosilate salt. It is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations (Cₘₐₓ) within 1-2 hours post-administration. The absolute bioavailability is estimated to be high (>80%), though specific values vary slightly across populations [3]. Protein binding is relatively moderate (approximately 30-40%), allowing for significant free fraction distribution into tissues and infection sites [3] [6].

The distribution profile of tosufloxacin is characterized by excellent tissue penetration. It achieves concentrations exceeding plasma levels in key target sites such as lung epithelial lining fluid, renal tissue, and skin blisters. This extensive distribution is attributed to its moderate lipophilicity and zwitterionic nature, enabling penetration into both extracellular and intracellular compartments [3]. The volume of distribution (Vd) is large, indicating widespread tissue dissemination, though precise published values are limited in the available literature.

Metabolism of tosufloxacin is quantitatively limited, with the majority of the administered dose excreted unchanged. The primary metabolic pathways involve phase II conjugation reactions (glucuronidation) and modest oxidative metabolism mediated by hepatic cytochrome P450 enzymes, yielding less active or inactive metabolites. Crucially, tosufloxacin exhibits a low potential for clinically significant metabolic drug interactions. Studies specifically indicate it does not significantly inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at therapeutic concentrations, distinguishing it from some earlier fluoroquinolones [3]. Notably, it lacks the pronounced interaction with theophylline observed with certain structural analogs like enoxacin [3].

Excretion occurs predominantly via the renal route, with approximately 70-80% of an administered dose recovered unchanged in urine within 48 hours. This highlights the importance of renal function in its elimination. Biliary excretion accounts for a minor fraction (<10%) [3]. The elimination half-life (t₁/₂) ranges between 3.5 to 5 hours in adults with normal renal function, supporting a typical twice- or thrice-daily dosing regimen, though specific dosing recommendations are excluded per the scope [3].

Structure-Activity Relationship (SAR) of Fluoroquinolones: Role of 2,4-Difluorophenyl and 3-Aminopyrrolidine Moieties

The antibacterial potency and spectrum of fluoroquinolones are exquisitely sensitive to structural modifications, governed by well-defined Structure-Activity Relationship (SAR) principles. Tosufloxacin exemplifies how strategic substitutions at the N-1 and C-7 positions can optimize activity, particularly against challenging Gram-positive pathogens.

The 2,4-difluorophenyl group at the N-1 position is a critical determinant of tosufloxacin's enhanced bactericidal activity, particularly against Streptococcus pneumoniae. Research demonstrates that this bulky, electron-deficient aromatic substituent significantly increases binding affinity to both primary targets: DNA gyrase (Gram-negative target) and topoisomerase IV (Gram-positive target) [5] [7]. Comparative studies reveal that quinolones bearing the 2,4-difluorophenyl moiety at N-1, like tosufloxacin, exhibit superior bactericidal killing and significantly longer post-antibiotic effects (PAE) against S. pneumoniae compared to analogs with cyclopropyl, ethyl, or simple phenyl groups [5]. Specifically, tosufloxacin demonstrated a PAE 2.3-2.6 times longer than levofloxacin, ciprofloxacin, or sparfloxacin after equivalent bactericidal exposure [5]. This prolonged PAE translates into sustained suppression of bacterial regrowth even after sub-MIC concentrations are reached.

The 3-aminopyrrolidine ring at C-7 profoundly impacts spectrum and potency. This bicyclic, positively charged (at physiological pH) nitrogenous moiety enhances penetration through the thick, less permeable peptidoglycan layers of Gram-positive bacteria, notably staphylococci and streptococci [2] [7]. It contributes significantly to tosufloxacin's impressive Minimum Inhibitory Concentrations (MICs) against these pathogens. Studies report MIC₉₀ values ranging from 0.05 μg/mL to 1.56 μg/mL against clinically relevant strains of Staphylococcus aureus (including some methicillin-resistant strains), Staphylococcus epidermidis, streptococci, and enterococci [7]. Furthermore, this substituent contributes to potent activity against fastidious Gram-negatives (Haemophilus influenzae, Moraxella catarrhalis) and certain anaerobes (Clostridium perfringens - MIC₉₀ 0.2 μg/mL), broadening the therapeutic utility compared to earlier generation quinolones like ciprofloxacin [2] [7]. The primary amine group within the pyrrolidine ring also provides a potential handle for metabolic conjugation, contributing to its metabolic stability profile [3].

The synergistic interaction between these moieties and the core 1,8-naphthyridine structure positions tosufloxacin as a potent bactericidal agent. The C-6 fluorine enhances overall cellular uptake, while the C-3/C-4 keto-acid group remains essential for Mg²⁺ chelation and enzyme inhibition. Tosufloxacin's SAR profile underscores the principle that modifications beyond the classic quinolone nucleus can yield significant advancements in antibacterial spectrum and pharmacodynamics.

  • List of Compounds Mentioned in the Article:
  • Tosufloxacin

Properties

CAS Number

152832-05-8

Product Name

tosufloxacin

Molecular Formula

C34H62O10X2

Synonyms

1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (R)- (9CI)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.